molecular formula C9H12BrN B15358207 2-(1-Bromo-2-methylpropyl)pyridine

2-(1-Bromo-2-methylpropyl)pyridine

Cat. No.: B15358207
M. Wt: 214.10 g/mol
InChI Key: CLAHSVDERQJYIS-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-methylpropyl)pyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where a bromo-2-methylpropyl group is attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of pyridine with 1-bromo-2-methylpropyl bromide under basic conditions.

  • Reductive Amination: Another approach is the reductive amination of pyridine with 1-bromo-2-methylpropylamine, followed by bromination.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nucleophilic substitution reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding pyridine N-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like elevated temperatures and polar solvents are typical.

Major Products Formed:

  • Pyridine N-oxide from oxidation reactions.

  • Reduced derivatives from reduction reactions.

  • Various substituted pyridines from nucleophilic substitution reactions.

Scientific Research Applications

2-(1-Bromo-2-methylpropyl)pyridine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-Bromo-2-methylpropyl)pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 2-(1-Bromoethyl)pyridine

  • 2-(1-Bromopropyl)pyridine

  • 2-(1-Bromobutyl)pyridine

Uniqueness: 2-(1-Bromo-2-methylpropyl)pyridine is unique due to its specific structural features, which influence its reactivity and applications compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(1-bromo-2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,1-2H3

InChI Key

CLAHSVDERQJYIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=N1)Br

Origin of Product

United States

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